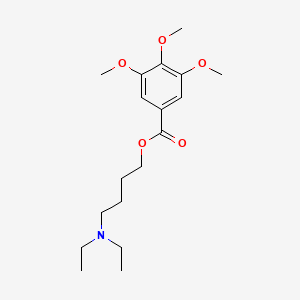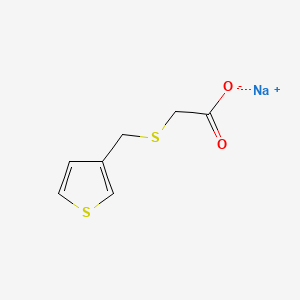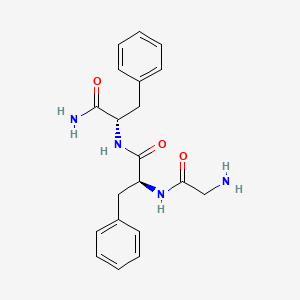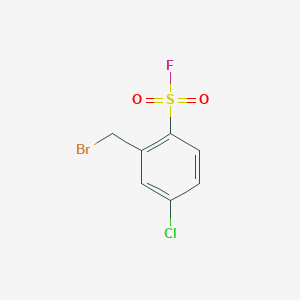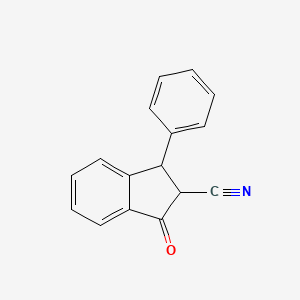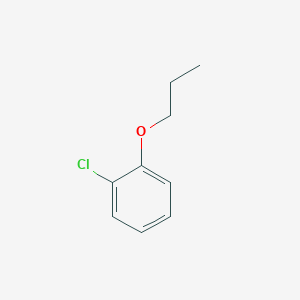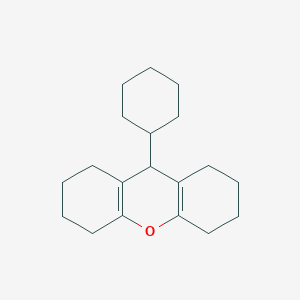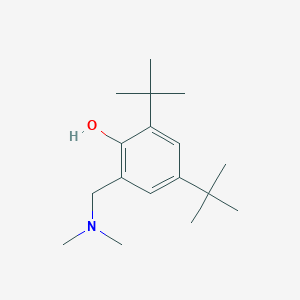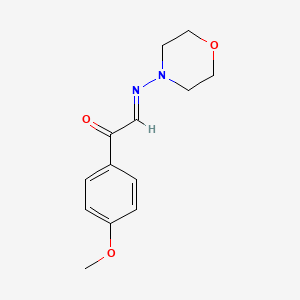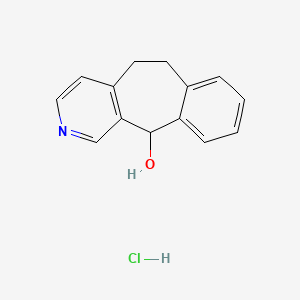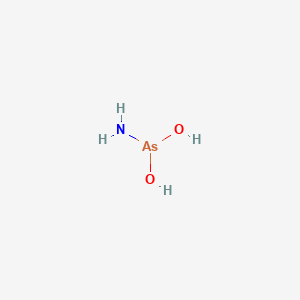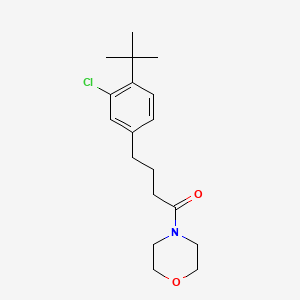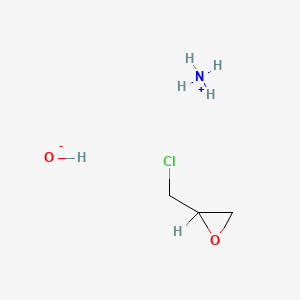
Azanium;2-(chloromethyl)oxirane;hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane, (chloromethyl)-, polymer with ammonium hydroxide ((NH4)(OH)) is a chemical compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound is formed by the polymerization of oxirane, (chloromethyl)- with ammonium hydroxide. It is known for its reactivity and versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, (chloromethyl)-, polymer with ammonium hydroxide typically involves the polymerization of oxirane, (chloromethyl)- (also known as epichlorohydrin) with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired polymer. The process involves the following steps:
Initiation: The reaction is initiated by mixing oxirane, (chloromethyl)- with ammonium hydroxide.
Polymerization: The mixture is then subjected to polymerization conditions, which may include heating and stirring. The polymerization process results in the formation of the polymer.
Purification: The resulting polymer is purified to remove any unreacted starting materials and by-products.
Industrial Production Methods
In industrial settings, the production of Oxirane, (chloromethyl)-, polymer with ammonium hydroxide is carried out in large-scale reactors. The process involves the continuous feeding of oxirane, (chloromethyl)- and ammonium hydroxide into the reactor, where the polymerization takes place. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and quality of the polymer. The polymer is then collected, purified, and processed for various applications.
Chemical Reactions Analysis
Types of Reactions
Oxirane, (chloromethyl)-, polymer with ammonium hydroxide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Ring-Opening Reactions: The epoxide ring can be opened under acidic or basic conditions, leading to the formation of various products.
Polymerization Reactions: The compound can participate in further polymerization reactions to form more complex polymer structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Acids and Bases: Acidic or basic conditions are used to facilitate ring-opening reactions. For example, hydrochloric acid or sodium hydroxide can be used.
Catalysts: Catalysts such as Lewis acids or bases may be used to enhance the reaction rates.
Major Products
The major products formed from the reactions of Oxirane, (chloromethyl)-, polymer with ammonium hydroxide include:
Substituted Polymers: Products of nucleophilic substitution reactions.
Ring-Opened Polymers: Products of ring-opening reactions, which may include diols or other functionalized polymers.
Scientific Research Applications
Oxirane, (chloromethyl)-, polymer with ammonium hydroxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of Oxirane, (chloromethyl)-, polymer with ammonium hydroxide involves its reactivity as an epoxide. The epoxide ring is highly strained, making it susceptible to nucleophilic attack. The compound can react with various nucleophiles, leading to the formation of new chemical bonds and the modification of the polymer structure. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Epichlorohydrin: A monomer used in the synthesis of Oxirane, (chloromethyl)-, polymer with ammonium hydroxide.
Glycidyl Chloride: Another epoxide with similar reactivity.
Propylene Oxide: A related epoxide with a different substituent.
Uniqueness
Oxirane, (chloromethyl)-, polymer with ammonium hydroxide is unique due to its polymeric nature and the presence of both epoxide and ammonium functionalities. This combination imparts distinct reactivity and properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
34323-39-2 |
|---|---|
Molecular Formula |
C3H10ClNO2 |
Molecular Weight |
127.57 g/mol |
IUPAC Name |
azanium;2-(chloromethyl)oxirane;hydroxide |
InChI |
InChI=1S/C3H5ClO.H3N.H2O/c4-1-3-2-5-3;;/h3H,1-2H2;1H3;1H2 |
InChI Key |
ZQCZNHXTSCVAEG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCl.[NH4+].[OH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]-](/img/structure/B14685719.png)
